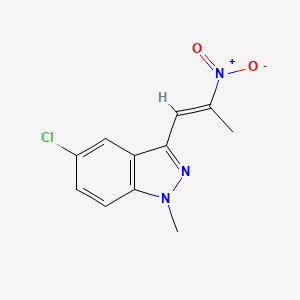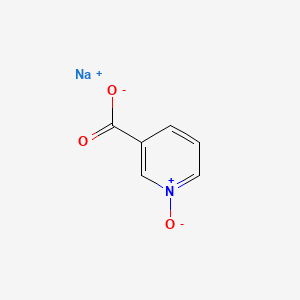
Nicotinic acid oxide sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-oxidopyridin-1-ium-3-carboxylate is a chemical compound with the molecular formula C6H4NNaO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring with an oxidized nitrogen atom and a carboxylate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-oxidopyridin-1-ium-3-carboxylate typically involves the oxidation of pyridine derivatives. One common method includes the reaction of pyridine-3-carboxylic acid with sodium hypochlorite under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of sodium 1-oxidopyridin-1-ium-3-carboxylate may involve large-scale oxidation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1-oxidopyridin-1-ium-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to its corresponding pyridine derivative.
Substitution: The carboxylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: Pyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium 1-oxidopyridin-1-ium-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of sodium 1-oxidopyridin-1-ium-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can increase the cellular levels of copper and damage iron-sulfur clusters of proteins essential for fungal metabolism and growth . This mechanism underlies its antimicrobial properties. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Sodium 1-oxidopyridin-1-ium-3-carboxylate can be compared with other similar compounds, such as:
Pyrithione sodium: Known for its antifungal and antibacterial properties.
2-oxidopyridin-1-ium-3-carboxylate: Shares a similar structure but differs in its specific applications and reactivity.
Bis(2-oxidopyridin-1-ium-3-carboxylato-κ2O,O’)-(phenantroline-κN,N’) manganese(II): A complex with unique crystallographic properties and potential biological activities.
These comparisons highlight the unique structural features and diverse applications of sodium 1-oxidopyridin-1-ium-3-carboxylate in various scientific fields.
Propiedades
Número CAS |
40950-89-8 |
|---|---|
Fórmula molecular |
C6H4NNaO3 |
Peso molecular |
161.09 g/mol |
Nombre IUPAC |
sodium;1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C6H5NO3.Na/c8-6(9)5-2-1-3-7(10)4-5;/h1-4H,(H,8,9);/q;+1/p-1 |
Clave InChI |
LXFVSEQNECEJQB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C[N+](=C1)[O-])C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



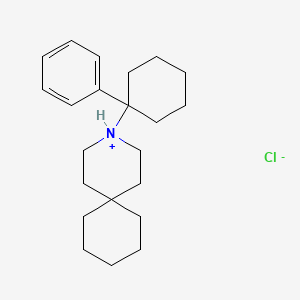
![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)
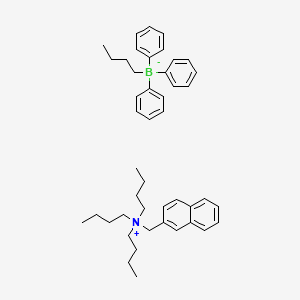
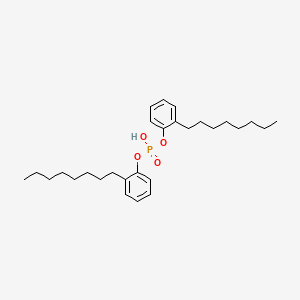
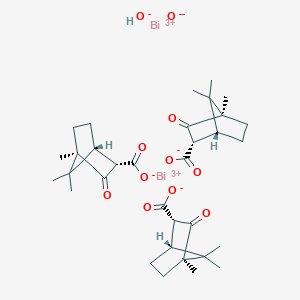
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
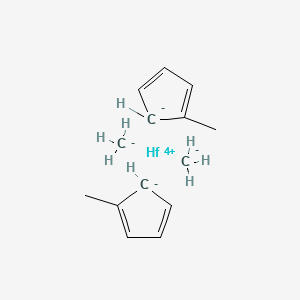
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)


